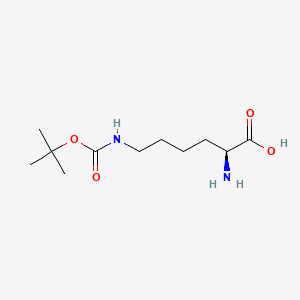

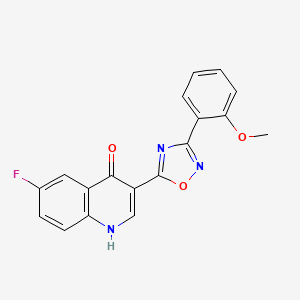

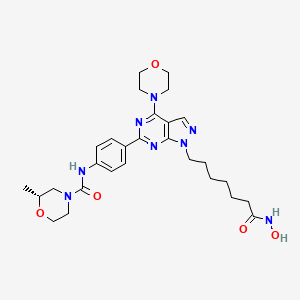

![molecular formula C24H23FN4O3 B2666259 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1207012-89-2](/img/structure/B2666259.png)

2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a triazolo-pyrazinone moiety .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. These include a piperazine ring, a methoxyphenyl group, a triazolo-pyrazinone moiety, and a phenoxy group .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A series of compounds structurally related to the query chemical have been synthesized and evaluated for their potential pharmacological activities. For instance, compounds with the pyrazolo[1,5-a]pyridine substructure have been recognized for their aminergic G protein-coupled receptors affinity, showing promise as dopamine receptor partial agonists with potential antipsychotic activities (Möller et al., 2017). Additionally, new kojic acid derivatives have been synthesized as potential anticonvulsant compounds, with specific derivatives showing significant activity in electroshock and subcutaneous Metrazol induced seizure tests without neurotoxicity (Aytemi̇r et al., 2010).

Antimicrobial and Antifungal Activities

Compounds bearing resemblance in structural framework have demonstrated notable antimicrobial and antifungal activities. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and showed potent inhibitory activity against various bacterial and fungal strains, with some compounds performing comparably to standard drugs like streptomycin (Reddy et al., 2013).

Imaging Applications

Compounds with similar structures have been developed for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. One such tracer, synthesized with high specificity and purity, demonstrated regional brain uptake consistent with known A2ARs distribution, showcasing its utility in neuroimaging (Zhou et al., 2014).

Material Science and Organic Electronics

In material science, novel acceptors based on fused triazole and triazine moieties have been utilized to construct star-shaped tristriazolotriazine derivatives. These compounds exhibited thermally activated delayed fluorescence (TADF) activities and aggregation-induced emission enhancement (AIEE) properties, indicating their potential in organic light-emitting diode (OLED) applications (Pathak et al., 2020).

Zukünftige Richtungen

Eigenschaften

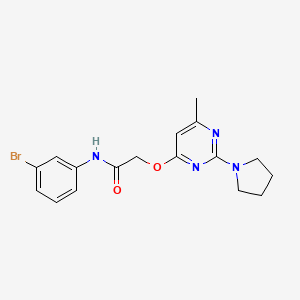

IUPAC Name |

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c1-31-19-10-18(11-20(12-19)32-2)28-24(30)15-5-7-29(8-6-15)23-16(13-26)14-27-22-4-3-17(25)9-21(22)23/h3-4,9-12,14-15H,5-8H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSPZQBMNYNHGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

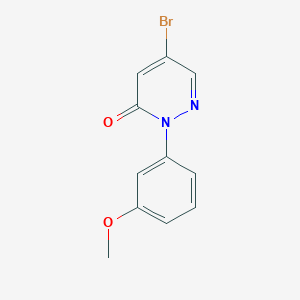

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)

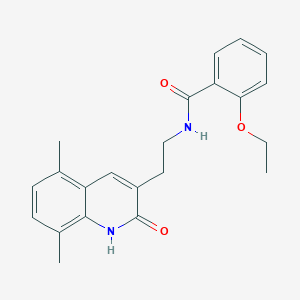

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)

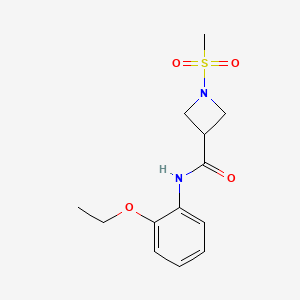

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)